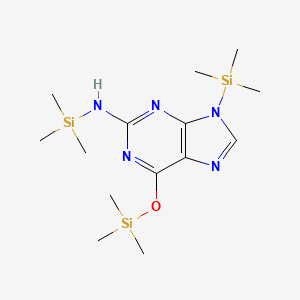
Tris(trimethylsilyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trimethylsilyl)guanine is a compound with the molecular formula C14H29N5OSi3 and a molecular weight of 367.67 g/mol . It is characterized by the presence of three trimethylsilyl groups attached to a guanine core. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tris(trimethylsilyl)guanine typically involves the reaction of guanine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:
Guanine+3(CH3)3SiCl→this compound+3HCl
Analyse Chemischer Reaktionen
Tris(trimethylsilyl)guanine undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: The compound can participate in radical-based reductions, often mediated by tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl groups can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tris(trimethylsilyl)silane, and bases like pyridine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(trimethylsilyl)guanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tris(trimethylsilyl)guanine exerts its effects is primarily through its ability to form stable complexes with other molecules. The trimethylsilyl groups provide steric protection, allowing the guanine core to interact with target molecules without undergoing unwanted side reactions . This property is particularly useful in radical-based reactions, where the compound can act as a mediator and stabilizer.
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)guanine can be compared to other silylated guanine derivatives, such as bis(trimethylsilyl)guanine and tris(trimethylsilyl)silane . While all these compounds share the trimethylsilyl functional group, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Similar compounds include:
Bis(trimethylsilyl)guanine: Lacks one trimethylsilyl group compared to this compound.
Tris(trimethylsilyl)silane: Used primarily as a radical reducing agent.
Eigenschaften
Molekularformel |
C14H29N5OSi3 |
|---|---|
Molekulargewicht |
367.67 g/mol |
IUPAC-Name |
N,9-bis(trimethylsilyl)-6-trimethylsilyloxypurin-2-amine |
InChI |
InChI=1S/C14H29N5OSi3/c1-21(2,3)18-14-16-12-11(13(17-14)20-23(7,8)9)15-10-19(12)22(4,5)6/h10H,1-9H3,(H,16,17,18) |
InChI-Schlüssel |
ZTKRDVGMYXNNJL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=NC2=C(C(=N1)O[Si](C)(C)C)N=CN2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


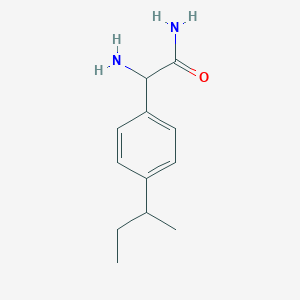
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
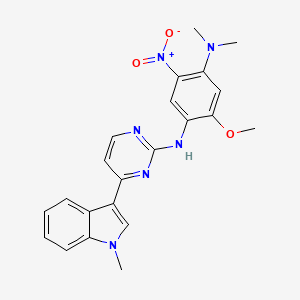
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
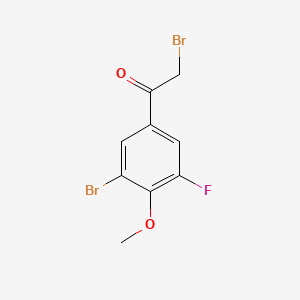
![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
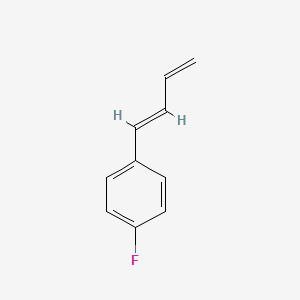
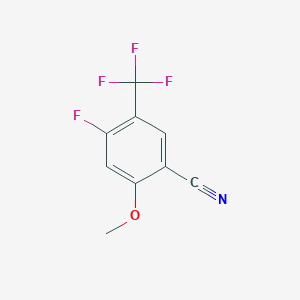
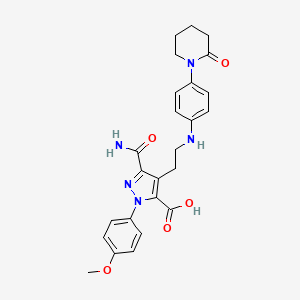
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
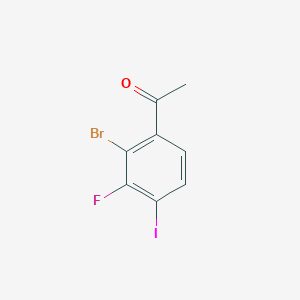
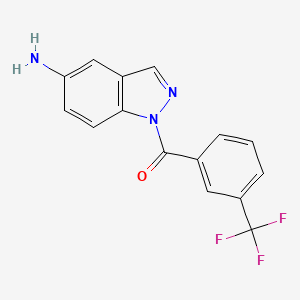
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
